molecular formula C10H6ClNO5S B15063468 6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15063468
M. Wt: 287.68 g/mol
InChI Key: MKCVRDAYSUJWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chlorosulfonyl group, a quinoline ring, and a carboxylic acid group, making it a versatile reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the chlorosulfonation of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of chlorosulfonic acid in large-scale production requires careful handling due to its highly corrosive nature. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonic acids or other derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.

    Amines and Alcohols: Employed in substitution reactions to form sulfonamides and sulfonate esters.

    Reducing Agents: Such as tin(II) chloride for reduction reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through reduction or oxidation reactions.

Scientific Research Applications

6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The quinoline ring system also contributes to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorosulfonylbenzoxazolin-2-one: A compound with a similar chlorosulfonyl group but a different heterocyclic ring system.

    6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Another compound with a chlorosulfonyl group and a benzothiazole ring.

Uniqueness

6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its combination of a quinoline ring, a carboxylic acid group, and a chlorosulfonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-chlorosulfonyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO5S/c11-18(16,17)5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCVRDAYSUJWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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